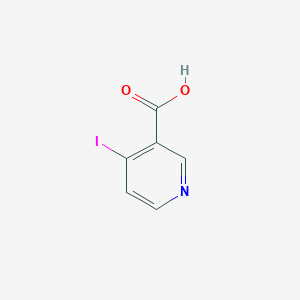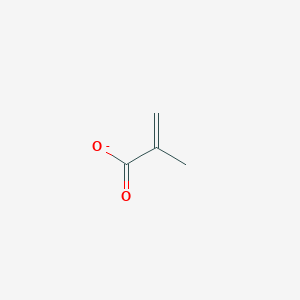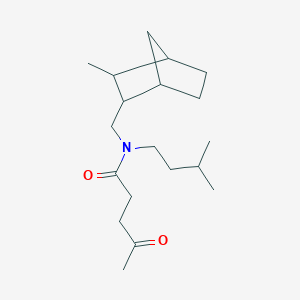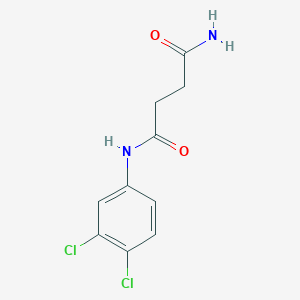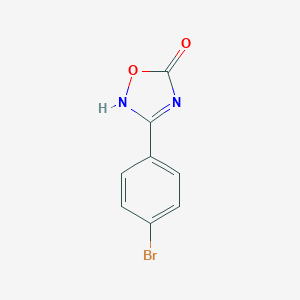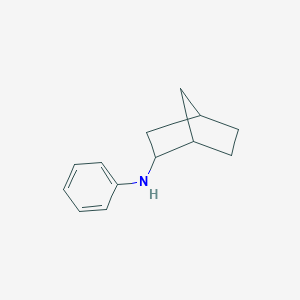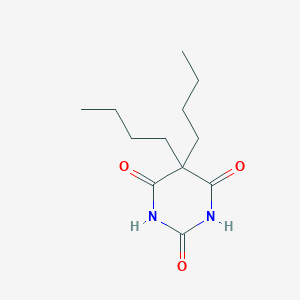
5,5-Dibutylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dibutylbarbituric acid, also known as veronal, is a barbiturate derivative that was first synthesized in 1903 by Emil Fischer and Joseph von Mering. It was one of the first barbiturates to be used as a sedative and hypnotic drug, but it is no longer used for this purpose due to its high toxicity and potential for abuse. However, it remains an important compound in scientific research, particularly in the field of biochemistry and physiology.
作用機序
The mechanism of action of 5,5-Dibutylbarbituric acid is similar to that of other barbiturates. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA on the central nervous system. This leads to a decrease in neuronal activity and a sedative effect on the body.
生化学的および生理学的効果
The biochemical and physiological effects of 5,5-Dibutylbarbituric acid are similar to those of other barbiturates. It induces sedation, hypnosis, and anesthesia, and can also cause respiratory depression and cardiovascular effects. It is metabolized in the liver and excreted in the urine, and can cause liver damage at high doses.
実験室実験の利点と制限
One advantage of using 5,5-Dibutylbarbituric acid in lab experiments is its well-established synthesis method and known mechanism of action. It has also been extensively studied and its effects on the central nervous system are well-understood. However, its toxicity and potential for abuse make it a less desirable compound for use in animal models or in human studies.
将来の方向性
There are several potential future directions for research involving 5,5-Dibutylbarbituric acid. One area of interest is in studying its effects on specific GABA-A receptor subtypes, which could lead to the development of more selective and effective sedatives and anesthetics. Another area of interest is in studying its effects on the liver and other organs, which could lead to a better understanding of the mechanisms of drug-induced organ damage. Finally, there is potential for using 5,5-Dibutylbarbituric acid as a tool for studying the role of GABA in the central nervous system, which could have implications for the treatment of neurological disorders such as epilepsy and anxiety.
合成法
The synthesis of 5,5-Dibutylbarbituric acid involves the reaction of diethyl malonate with urea in the presence of a strong base, followed by the addition of butyl iodide. The resulting product is then treated with sodium ethoxide to yield the final compound. The synthesis method is relatively straightforward and has been well-established for over a century.
科学的研究の応用
5,5-Dibutylbarbituric acid has been used extensively in scientific research as a tool for studying the central nervous system. It has been used to induce sleep in animal models, and to study the effects of sedatives and hypnotics on the brain. It has also been used to study the effects of various drugs on the body, including the effects of alcohol and other substances on the liver and other organs.
特性
CAS番号 |
17013-41-1 |
|---|---|
製品名 |
5,5-Dibutylbarbituric acid |
分子式 |
C12H20N2O3 |
分子量 |
240.3 g/mol |
IUPAC名 |
5,5-dibutyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17) |
InChIキー |
KXOZJFGEGGNJDX-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCCC |
正規SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCCC |
その他のCAS番号 |
17013-41-1 |
溶解性 |
0.00 M |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



